molecular formula C22H26N6O3 B2983888 3-pentyl-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 2034455-29-1

3-pentyl-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2983888
CAS No.: 2034455-29-1
M. Wt: 422.489
InChI Key: PVPGBGMCCMGNDI-UHFFFAOYSA-N
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Description

3-pentyl-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a pyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentyl-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline core.

    Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-pentyl-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Functionalized piperazine derivatives

Scientific Research Applications

3-pentyl-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-pentyl-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
  • 3-pentyl-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline

Uniqueness

3-pentyl-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pentyl group, in particular, may enhance its lipophilicity and ability to interact with lipid membranes, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-pentyl-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-2-3-4-10-28-20(30)17-7-6-16(15-18(17)25-22(28)31)19(29)26-11-13-27(14-12-26)21-23-8-5-9-24-21/h5-9,15H,2-4,10-14H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPGBGMCCMGNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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